molecular formula C24H30ClFN4O3S2 B2400764 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1329877-23-7

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2400764
CAS No.: 1329877-23-7
M. Wt: 541.1
InChI Key: IGEZPEYBIUBXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzothiazole-derived small molecule characterized by a sulfonamide-linked pyrrolidine ring, a fluorinated benzothiazole core, and a diethylaminoethyl side chain. This compound likely targets enzymatic or receptor-based pathways due to its structural resemblance to bioactive benzothiazoles, such as kinase inhibitors or antimicrobial agents . Its synthesis involves multi-step reactions, including sulfonylation, amide coupling, and halogenation, akin to methods described for related benzothiazole derivatives .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3S2.ClH/c1-3-27(4-2)15-16-29(24-26-21-12-9-19(25)17-22(21)33-24)23(30)18-7-10-20(11-8-18)34(31,32)28-13-5-6-14-28;/h7-12,17H,3-6,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZPEYBIUBXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClFN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex molecular structure, which includes a diethylamino group, a benzo[d]thiazole moiety, and a sulfonamide segment, making it an intriguing candidate for various therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C20H23ClFN3OS
  • Molecular Weight : 407.9 g/mol
  • CAS Number : 1215555-57-9

Biological Activity

The biological activity of this compound is primarily explored through its interactions with various biological targets, particularly in cancer research and anti-inflammatory studies. The compound's structure suggests potential mechanisms of action that may include modulation of cell signaling pathways and inhibition of tumor cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds within the benzothiazole class have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay is commonly used to evaluate this effect, revealing that certain derivatives can significantly reduce cell viability at micromolar concentrations .
  • Apoptosis Induction : The compound has been associated with promoting apoptosis in cancer cells, as demonstrated by flow cytometry analyses. This effect is often linked to alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins .
  • Cell Migration Inhibition : Scratch wound healing assays have shown that these compounds can hinder the migration of cancer cells, suggesting potential applications in preventing metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructure FeaturesNotable Activities
N-[2-(diethylamino)ethyl]-N-[6-fluorobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideSimilar amine and sulfonyl groupsPotential anti-cancer activity
N-[2-(diisopropylamino)ethyl]-N-[6-methoxybenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideVariation in amino substituentsAntimicrobial properties
N-[2-aminoethyl]-N-[6-bromobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideDifferent halogen substitutionDiverse pharmacological profiles

This table highlights how variations in functional groups can lead to distinct biological activities, emphasizing the importance of structural modifications in drug design.

Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions that include coupling reactions and purification techniques such as HPLC to ensure the purity and structural integrity of the final product.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may interact with specific receptors or enzymes involved in cancer progression, leading to altered signaling pathways that promote apoptosis and inhibit proliferation .
  • Inflammatory Response Modulation : Some studies have shown that related compounds can modulate inflammatory responses by affecting cytokine production in macrophages, indicating potential applications beyond oncology .

Case Studies

Case studies involving similar benzothiazole derivatives provide insight into their therapeutic potentials:

  • Case Study 1 : A derivative was tested against A431 and A549 cell lines, showing a dose-dependent decrease in cell viability and significant induction of apoptosis at concentrations above 1 µM.
  • Case Study 2 : Another study highlighted a derivative's ability to inhibit TNF-α production in macrophages, suggesting anti-inflammatory properties that could complement its anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • 6-Fluorobenzo[d]thiazol-2-yl group : Enhances metabolic stability and binding affinity via halogen interactions.
  • Diethylaminoethyl side chain: Increases lipophilicity, influencing membrane permeability.

Comparison Table

Compound Name R1 (Amino Group) R2 (Sulfonyl Group) Fluorination Position Biological Activity (Hypothesized)
Target Compound Diethylaminoethyl Pyrrolidinyl 6-F-Benzo[d]thiazole Kinase inhibition, Anticancer
N-[2-(Dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride Dimethylaminoethyl Ethylsulfonyl 6-F-Benzo[d]thiazole Reduced lipophilicity vs. target
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride Dimethylaminoethyl Piperidinyl 4-F-Benzo[d]thiazole Altered steric profile
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Nitro group Thiadiazole-thioether 6-NO₂-Benzo[d]thiazole VEGFR-2 inhibition

Detailed Analysis

  • Amino Group Variations: The diethylaminoethyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to dimethylaminoethyl analogs (logP ~2.8) . This enhances blood-brain barrier penetration, critical for CNS-targeted therapies. Dimethylaminoethyl analogs (e.g., ) may exhibit faster renal clearance due to reduced hydrophobicity.
  • Sulfonyl Group Modifications :

    • Pyrrolidinylsulfonyl (5-membered ring) offers constrained geometry and moderate hydrogen-bonding capacity vs. piperidinylsulfonyl (6-membered ring, ), which may better fit hydrophobic enzyme pockets.
    • Ethylsulfonyl () lacks cyclic structure, reducing steric hindrance but limiting target specificity.
  • Benzothiazole Fluorination: Fluorine at position 6 (target) vs.
  • Biological Implications :

    • The nitro-substituted analog () demonstrated VEGFR-2 inhibition (IC₅₀ = 0.89 µM), suggesting the target compound’s sulfonamide group could similarly interact with ATP-binding pockets .
    • Thione tautomerism in triazole derivatives () highlights the importance of tautomeric states for bioactivity, a factor likely relevant to the target’s sulfonamide stability.

Analytical Data

  • 1H-NMR: Diethylaminoethyl protons appear as a triplet at δ 2.6–2.8 ppm; aromatic fluorine causes splitting in benzothiazole signals.
  • 13C-NMR : Carbonyl (C=O) resonance at ~168 ppm; sulfonyl sulfur induces deshielding of adjacent carbons.

Q & A

Basic Question: What are the standard protocols for synthesizing this compound, and how is purity verified?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Coupling of the fluorobenzo[d]thiazole moiety with a diethylaminoethyl group via nucleophilic substitution under reflux in solvents like acetonitrile or dichloromethane .
  • Step 2: Sulfonylation of the benzamide core using pyrrolidine sulfonyl chloride under anhydrous conditions .
  • Step 3: Final purification via recrystallization or column chromatography .

Purity Verification:

  • Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and Mass Spectrometry (MS) for molecular weight validation .

Basic Question: What assays are used to evaluate its biological activity in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or colorimetric substrates .
    • Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines to assess cytotoxicity .
  • In Vivo Models: Xenograft mouse models for antitumor efficacy, with dose optimization via pharmacokinetic (PK) profiling .

Advanced Question: How can computational methods optimize reaction yields and reduce trial-and-error synthesis?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., Density Functional Theory, DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning (ML): Train models on reaction databases to predict optimal conditions (solvent, temperature) and avoid side reactions .
  • Case Study: ICReDD’s approach integrates computational predictions with experimental validation, reducing synthesis time by 40% in analogous compounds .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing pyrrolidinylsulfonyl with morpholinosulfonyl) and compare bioactivity to isolate critical functional groups .
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to assess binding affinity variations across target proteins .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to evaluate assay variability, ensuring consistent cell lines and dosing protocols .

Basic Question: What techniques are used for structural elucidation and stability profiling?

Methodological Answer:

  • Structural Elucidation:
    • X-ray crystallography for 3D conformation analysis (if crystals are obtainable) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
  • Stability Profiling:
    • Accelerated stability studies (40°C/75% RH) monitored by HPLC to detect degradation products .
    • pH-dependent stability assays in simulated physiological buffers .

Advanced Question: How to design experiments for SAR (Structure-Activity Relationship) studies?

Methodological Answer:

  • Scaffold Modification: Systematically alter substituents (e.g., fluorine vs. ethoxy on the benzothiazole ring) and assess impact on potency .
  • Statistical Design of Experiments (DoE): Use fractional factorial designs to screen multiple variables (e.g., substituent polarity, steric bulk) efficiently .
  • Case Study: A DoE approach reduced the number of required analogs by 60% in a related benzamide series .

Basic Question: How to address solubility challenges in biological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers .
    • Salt formation (e.g., hydrochloride salt) to improve aqueous solubility .
  • Measurement: Dynamic Light Scattering (DLS) to confirm nanoaggregate formation .

Advanced Question: What predictive models are used for physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR): Train models on datasets (e.g., PubChem) to predict logP and aqueous solubility .
  • Hansen Solubility Parameters (HSP): Compare solute-solvent HSP values to identify optimal solvents for formulation .
  • In Silico Tools: Software like ACD/Labs or Schrödinger’s QikProp for rapid property estimation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.